
Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The starting material, 2-chlorobenzyl chloride, is reacted with sodium azide to form 2-chlorobenzyl azide.
Cycloaddition Reaction: The 2-chlorobenzyl azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can also enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.
Material Science: It is used in the synthesis of polymers and materials with specific properties such as conductivity and thermal stability.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit the activity of enzymes or receptors involved in disease pathways. For example, it may inhibit the growth of microbial cells by targeting essential enzymes required for cell wall synthesis or DNA replication.
Comparación Con Compuestos Similares
Ethyl 4-(2-chlorophenyl)-1H-1,2,3-triazole-5-carboxylate can be compared with other triazole derivatives such as:
- Ethyl 4-(2-bromophenyl)-1H-1,2,3-triazole-5-carboxylate
- Ethyl 4-(2-fluorophenyl)-1H-1,2,3-triazole-5-carboxylate
- Ethyl 4-(2-methylphenyl)-1H-1,2,3-triazole-5-carboxylate
Uniqueness
The presence of the 2-chlorophenyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to specific molecular targets. This makes it a valuable compound for the development of new drugs and materials.
Propiedades
Fórmula molecular |
C11H10ClN3O2 |
|---|---|
Peso molecular |
251.67 g/mol |
Nombre IUPAC |
ethyl 5-(2-chlorophenyl)-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-9(13-15-14-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,15) |
Clave InChI |
MHPCFIVXEOJLRY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NNN=C1C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11774285.png)

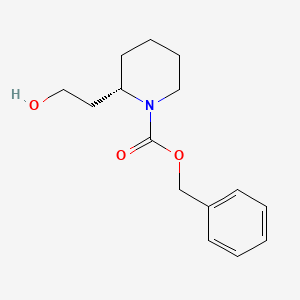
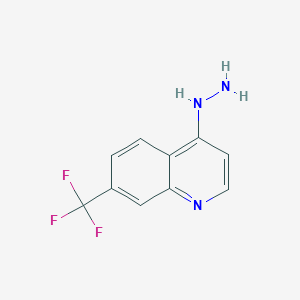
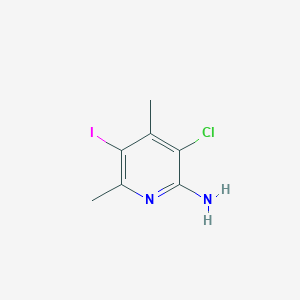
![5-Methoxy-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B11774313.png)

![3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide](/img/structure/B11774329.png)
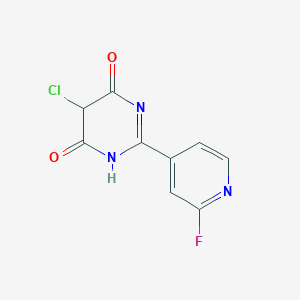
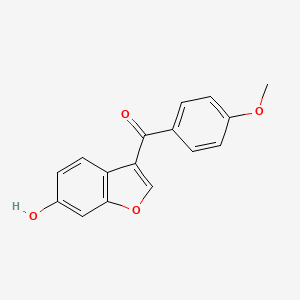
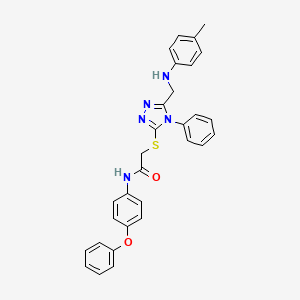
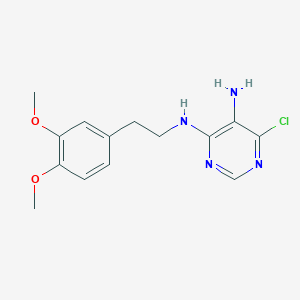

![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N,N-dicyclohexylacetamide](/img/structure/B11774380.png)
